Product packaging for 2-(Phenylsulfanyl)propanoic acid(Cat. No.:CAS No. 17431-94-6)

2-(Phenylsulfanyl)propanoic acid

Cat. No.: B3379787
CAS No.: 17431-94-6
M. Wt: 182.24 g/mol
InChI Key: SMVCUJHUXYLBIQ-UHFFFAOYSA-N
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Description

Historical Overview of Chemical Investigations and Related Compounds

A historical overview of chemical investigations specifically targeting 2-(Phenylsulfanyl)propanoic acid is not available in the current scientific literature. In contrast, the history of its non-sulfur analog, 2-phenylpropionic acid, is well-documented, with extensive research into its synthesis and pharmacological properties. The broader family of arylpropionic acids has been a subject of intense investigation for decades due to their medicinal importance.

Scope and Objectives of the Research Compendium

The primary objective of this compendium was to collate and present a thorough and informative article on this compound. However, due to the profound lack of available data, the scope has been necessarily limited to the presentation of its basic chemical properties and to highlight the absence of in-depth research. This report serves to document the current state of knowledge, or lack thereof, for this specific chemical entity.

Basic Chemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₂S uni.lusigmaaldrich.com
Molecular Weight 182.243 g/mol sigmaaldrich.com
CAS Number 17431-94-6 sigmaaldrich.com
Monoisotopic Mass 182.04015 Da uni.lu
SMILES CC(C(=O)O)SC1=CC=CC=C1 uni.lu
InChI Key SMVCUJHUXYLBIQ-UHFFFAOYSA-N uni.lu

Predicted Physicochemical Properties

The following data are computationally predicted and have not been experimentally verified.

PropertyPredicted ValueSource
XlogP 2.4 uni.lu
Predicted Collision Cross Section ([M+H]⁺) 137.1 Ų uni.lu
Predicted Collision Cross Section ([M+Na]⁺) 143.9 Ų uni.lu
Predicted Collision Cross Section ([M-H]⁻) 139.6 Ų uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2S B3379787 2-(Phenylsulfanyl)propanoic acid CAS No. 17431-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVCUJHUXYLBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17431-94-6
Record name NSC115081
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(phenylsulfanyl)propanoic acid
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Synthetic Methodologies and Strategic Pathways

Classical Approaches to 2-(Phenylsulfanyl)propanoic Acid Synthesis

Classical synthetic routes to this compound primarily involve the formation of the thioether bond and the introduction or modification of the carboxylic acid functionality. These methods are well-established and widely utilized for the preparation of racemic this compound and its derivatives.

Nucleophilic Thiolation of Alpha-Halo Esters and Subsequent Hydrolysis

A common and direct method for the synthesis of this compound involves the nucleophilic substitution of an α-halo ester with a thiophenolate salt, followed by hydrolysis of the resulting ester. This two-step process is effective for creating the characteristic sulfur-carbon bond at the α-position to the carboxyl group.

The reaction typically begins with the deprotonation of thiophenol using a suitable base, such as sodium ethoxide or sodium hydroxide (B78521), to generate the highly nucleophilic thiophenolate anion. This anion then readily displaces a halide (commonly bromide or chloride) from an α-halo propanoate ester, such as ethyl 2-bromopropanoate, via an SN2 mechanism. The resulting intermediate, ethyl 2-(phenylsulfanyl)propanoate, is then subjected to hydrolysis to yield the final carboxylic acid.

Hydrolysis can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.orglibretexts.org Basic hydrolysis, often referred to as saponification, is frequently employed and involves heating the ester with an aqueous solution of a strong base like sodium hydroxide. chemguide.co.uklibretexts.orglibretexts.org This process is irreversible and typically provides good yields of the carboxylate salt, which is then acidified to produce this compound. chemguide.co.uk Acid-catalyzed hydrolysis, using a dilute mineral acid such as hydrochloric or sulfuric acid, is also a viable option, though the reaction is reversible and may require an excess of water to drive it to completion. chemguide.co.uklibretexts.org

Reaction Scheme:

Step 1: Nucleophilic Substitution C₆H₅SH + NaOR → C₆H₅S⁻Na⁺ + ROH C₆H₅S⁻Na⁺ + CH₃CH(Br)COOR' → C₆H₅SCH(CH₃)COOR' + NaBr

Step 2: Hydrolysis C₆H₅SCH(CH₃)COOR' + NaOH → C₆H₅SCH(CH₃)COONa + R'OH C₆H₅SCH(CH₃)COONa + HCl → C₆H₅SCH(CH₃)COOH + NaCl

Thiol-Ene Additions to Acrylic Acid Derivatives

The thiol-ene reaction, a type of hydrothiolation, provides another effective route to this compound and its derivatives. wikipedia.org This reaction involves the addition of a thiol across a carbon-carbon double bond. wikipedia.org Specifically, the addition of thiophenol to acrylic acid or its esters, such as methyl acrylate, can yield the desired product.

This transformation can proceed through two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org

Radical Addition: The free-radical pathway can be initiated by heat, light, or a radical initiator. wikipedia.org This process generates a thiyl radical (C₆H₅S•) which adds to the alkene. The reaction typically results in an anti-Markovnikov addition product, which in the case of acrylic acid derivatives, places the phenylsulfanyl group at the β-position, leading to 3-(phenylsulfanyl)propanoic acid. However, under specific conditions, the regioselectivity can be influenced.

Michael Addition: The Michael addition (or conjugate addition) is a nucleophilic addition of a thiolate to an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a base, which deprotonates the thiophenol to form the nucleophilic thiolate anion. wikipedia.org The thiolate then attacks the β-carbon of the acrylate, followed by protonation to yield the thioether. This method is highly efficient for the synthesis of β-thioethers. To obtain the this compound, a derivative of acrylic acid with a leaving group at the α-position would be necessary, followed by nucleophilic substitution. However, a more direct Michael-type addition to an appropriate α,β-unsaturated precursor can also be envisioned. For instance, the reaction of thiophenol with an α-halo acrylic acid derivative could potentially lead to the desired product after subsequent reduction.

Recent studies have shown that thiol-Michael additions can be efficiently catalyzed by various nucleophiles and bases, leading to high yields and selectivity. usm.edursc.org The choice of catalyst and reaction conditions can significantly impact the reaction rate and outcome. rsc.org

Carboxylic Acid Functionalization of Phenylsulfide Precursors

An alternative synthetic strategy involves starting with a precursor that already contains the phenylsulfanyl group and subsequently introducing the carboxylic acid functionality. This approach can be advantageous if the phenylsulfide precursor is readily available or easily synthesized.

One such method involves the carboxylation of an appropriate phenylsulfide derivative. For example, ethyl phenyl sulfide can be deprotonated at the α-position using a strong base, such as an organolithium reagent, to form a carbanion. This carbanion can then react with carbon dioxide (CO₂) in an electrophilic addition to form a carboxylate, which upon acidic workup yields this compound.

Reaction Scheme:

Deprotonation: C₆H₅SCH₂CH₃ + BuLi → C₆H₅SCH⁻(Li⁺)CH₃ + BuH

Carboxylation: C₆H₅SCH⁻(Li⁺)CH₃ + CO₂ → C₆H₅SCH(CH₃)COOLi

Acidification: C₆H₅SCH(CH₃)COOLi + HCl → C₆H₅SCH(CH₃)COOH + LiCl

Another approach within this category is the oxidation of a precursor containing a functional group that can be converted into a carboxylic acid. For example, a phenylsulfide derivative with a primary alcohol or an aldehyde at the appropriate position could be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

Multi-Step Synthesis from Readily Available Starting Materials

This compound can also be prepared through multi-step synthetic sequences starting from simple and commercially available materials. These routes offer flexibility and can be adapted to introduce various substituents on the aromatic ring or the propanoic acid backbone.

One potential multi-step synthesis could begin with the Friedel-Crafts reaction between an alkylbenzene and 2-chloropropionyl chloride, followed by hydrolysis to form a 2-(alkylphenyl)propanoic acid. google.com While not directly yielding the target compound, this illustrates a general approach for creating the propanoic acid moiety attached to an aromatic ring. A subsequent step would be required to introduce the sulfur linkage.

A more direct multi-step route could involve the synthesis of 2-phenylpropionitrile, which can then be hydrolyzed to 2-phenylpropionic acid. orgsyn.orggoogle.com The phenylsulfanyl group could be introduced at an earlier stage, for example, by reacting a substituted benzyl cyanide with a sulfur-containing reagent. The hydrolysis of the nitrile to the carboxylic acid is a robust and high-yielding transformation, typically carried out under acidic or basic conditions. orgsyn.orggoogle.com

Below is a table summarizing the key features of these classical synthetic approaches.

Method Starting Materials Key Intermediates Advantages Disadvantages
Nucleophilic Thiolation Thiophenol, α-halo propanoate esterEthyl 2-(phenylsulfanyl)propanoateDirect, good yieldsRequires handling of α-halo esters
Thiol-Ene Addition Thiophenol, acrylic acid derivativeThioether adduct"Click" chemistry characteristicsRegioselectivity can be an issue
Carboxylic Acid Functionalization Ethyl phenyl sulfide, CO₂Lithiated phenylsulfideUtilizes readily available precursorsRequires strong bases (organolithiums)
Multi-Step Synthesis Benzyl cyanide, alkylating agents2-PhenylpropionitrileHigh flexibility, adaptableLonger reaction sequences

Asymmetric and Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. Asymmetric synthesis strategies aim to control the stereochemistry at the chiral center (the α-carbon of the propanoic acid moiety).

Chiral Auxiliary-Mediated Strategies in Alpha-Thioester Enolate Chemistry

One of the most powerful methods for achieving asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgsigmaaldrich.com

In the context of synthesizing enantiopure this compound, a chiral auxiliary can be attached to a carboxylic acid precursor to form a chiral ester or amide. The presence of the auxiliary then influences the facial selectivity of enolate formation and subsequent reactions, such as alkylation or, in this case, sulfenylation.

A common strategy involves the use of Evans-type oxazolidinone auxiliaries. researchgate.net These are readily available in both enantiomeric forms and have been successfully employed in a wide range of asymmetric transformations. researchgate.net The general approach would involve the following steps:

Acylation: A chiral oxazolidinone is acylated with propionyl chloride to form an N-propionyl oxazolidinone.

Enolate Formation: The N-propionyl imide is treated with a base, such as lithium diisopropylamide (LDA), to generate a stereochemically defined enolate. The chiral auxiliary effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face.

Asymmetric Sulfenylation: The enolate is then reacted with an electrophilic sulfur source, such as phenylsulfenyl chloride (PhSCl) or a similar reagent. This introduces the phenylsulfanyl group at the α-position with a high degree of stereocontrol.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, typically by hydrolysis or alcoholysis, to yield the enantiomerically enriched this compound or its corresponding ester.

The high degree of stereoselectivity achieved in these reactions is attributed to the formation of a rigid, chelated transition state that directs the incoming electrophile.

Step Description Key Reagents Outcome
1. AcylationAttachment of the propionyl group to the chiral auxiliary.Chiral oxazolidinone, propionyl chloride, baseChiral N-propionyl imide
2. Enolate FormationDeprotonation to form a stereodefined enolate.LDA or other strong baseDiastereomerically pure enolate
3. SulfenylationIntroduction of the phenylsulfanyl group.Phenylsulfenyl chloride (PhSCl)Diastereomerically enriched α-thio imide
4. CleavageRemoval of the chiral auxiliary.LiOH/H₂O₂ or other hydrolytic conditionsEnantiopure this compound

The development of new chiral auxiliaries and stereoselective catalytic systems continues to expand the toolbox for the asymmetric synthesis of α-functionalized carboxylic acids like this compound. nih.govosi.lvnih.gov

Asymmetric Catalysis for Enantioselective C-S Bond Formation

Asymmetric catalysis represents a powerful strategy for the enantioselective synthesis of chiral molecules, including α-arylthio carboxylic acids. This approach aims to create the desired stereocenter through a carbon-sulfur bond-forming reaction mediated by a chiral catalyst. While direct asymmetric synthesis of this compound via C-S bond formation is a developing area, related methodologies provide insight into potential strategies. For instance, the integration of dual copper/photoredox catalysis has been shown to be effective for assembling unsymmetric S-thiosulfonates through photo-induced decarboxylative C-S bond formation, even with significant steric hindrance. nih.gov Such photocatalytic methods, which proceed under mild conditions without the need for additional oxidants or reductants, offer a promising avenue for the synthesis of complex sulfur-containing compounds. nih.gov

The development of novel ligands and catalytic systems is crucial for advancing asymmetric C-S bond formation. Lewis acid catalysis, for example, has been shown to be beneficial in copper-catalyzed asymmetric conjugate additions, activating substrates towards nucleophilic attack and controlling selectivity. rug.nl The design of chiral ligands, such as spiro aminophosphine ligands for iridium catalysts or guanidine-hybrid ligands for copper(I) complexes, has enabled highly efficient asymmetric hydrogenations and C(sp³)–C(sp) bond couplings, respectively. scu.edu.cn These advancements in asymmetric catalysis for other bond formations provide a conceptual framework that could be adapted for the enantioselective synthesis of this compound.

Biocatalytic Resolution and Dynamic Kinetic Resolution of Racemic Precursors

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. For α-arylpropanoic acids, enzymatic resolution of racemic mixtures is a well-established strategy. This typically involves the use of hydrolases, such as lipases, to selectively catalyze the hydrolysis or esterification of one enantiomer, allowing for the separation of the two. nih.gov For example, lipases from Candida rugosa, Candida antarctica, and Rhizomucor miehei have been successfully used to resolve the enantiomers of profens like ibuprofen and naproxen. researchgate.net A strain of Pseudomonas fluorescens has also been identified as a biocatalyst for producing enantiomerically pure (S)-2-arylpropanoic acids from their racemic esters. researchgate.net

Dynamic kinetic resolution (DKR) is an even more efficient strategy that can theoretically convert a racemic mixture entirely into a single desired enantiomer. nih.gov DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.gov This process has been effectively applied to the synthesis of various chiral molecules. For instance, ketoreductase (KRED)-catalyzed dynamic reductive kinetic resolution of aryl α-chloro β-keto esters has been used to synthesize chiral anti-aryl α-chloro β-hydroxy esters with high diastereoselectivity and enantioselectivity. rsc.org Similarly, dynamic kinetic resolution of α-bromo carboxylic acid derivatives has been explored for the stereoselective synthesis of 1,1'-iminodicarboxylic acid derivatives. iaea.org

The application of DKR to azlactones, which are precursors to α-amino acids, using chiral bifunctional (thio)urea and squaramide-based organocatalysts, has also been reviewed as a powerful method for constructing chiral compounds. mdpi.com These examples highlight the potential of applying DKR strategies to the precursors of this compound to achieve high yields of the desired enantiomer.

Enantioselective Transformations of Achiral Thioethers

Another approach to chiral this compound involves the enantioselective transformation of a related achiral thioether. This could potentially be achieved through methods such as asymmetric oxidation to a sulfoxide (B87167) followed by further chemical manipulation. While specific examples for this compound are not prevalent in the reviewed literature, the principles of asymmetric transformations are well-established.

For instance, the synthesis of α-thio aromatic acids has been achieved from aromatic amino acids through a two-step procedure involving diazotization and α-lactone mediated bromination with retention of configuration, followed by thiol substitution which results in an inversion of configuration. nih.gov This demonstrates a stereocontrolled transformation where the chirality of the final product is dictated by the starting material.

The development of catalytic asymmetric methods for the functionalization of C-H bonds adjacent to a sulfur atom could also be a viable route. While not directly demonstrated for this specific compound, the broader field of catalytic asymmetric C-H functionalization is rapidly advancing and could provide future pathways to enantiopure this compound from achiral precursors.

Green Chemistry and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent synthetic efforts have focused on developing more sustainable methods for the preparation of carboxylic acids and their derivatives. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in the absence of organic solvents or in aqueous media are key tenets of green chemistry. Solvent-free synthesis, often facilitated by techniques like infrared irradiation, can lead to high yields of products such as amides from cinnamic acid derivatives and amines. scirp.org Microwave-assisted synthesis also frequently employs solvent-free conditions, for example, in the direct condensation of carboxylic acids with 2-amino-2-methyl-1-propanol to form 2-oxazolines. nih.gov

Aqueous media provide an environmentally benign alternative to organic solvents. The synthesis of benzothiazoles and benzoxazoles from carboxylic acids has been achieved in aqueous media using a samarium(III) triflate catalyst. researchgate.net The development of one-pot, three-component reactions in aqueous ethanol at ambient conditions, assisted by ultrasound, further exemplifies the move towards greener synthetic protocols. acs.org

Microwave and Ultrasound-Assisted Synthesis Enhancement

Microwave and ultrasound irradiation have emerged as powerful tools to enhance reaction rates, improve yields, and often enable reactions under milder conditions. Microwave-assisted organic synthesis has been successfully applied to the preparation of a wide range of heterocyclic compounds and has been shown to be advantageous over conventional heating methods. nih.govasianpubs.org For instance, the synthesis of 2-substituted benzothiazoles directly from carboxylic acids can be efficiently carried out under microwave irradiation. researchgate.net

Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions. It has been used for the synthesis of aryl amides from isocyanides and carboxylic acids under ambient conditions, offering a mild, fast, and efficient protocol. orgchemres.org The application of ultrasound has also been explored in the biocatalytic synthesis of xylitol fatty acid esters in solvent-free conditions, significantly enhancing the reaction rate. nih.gov

Table 1: Comparison of Microwave and Ultrasound-Assisted Synthesis Methods

Feature Microwave-Assisted Synthesis Ultrasound-Assisted Synthesis
Energy Source Electromagnetic Radiation Acoustic Waves
Mechanism Dielectric heating Acoustic cavitation
Typical Reaction Times Minutes Minutes to hours
Common Applications Heterocycle synthesis, condensations Esterifications, amidations, multi-component reactions
Advantages Rapid heating, increased reaction rates, improved yields Enhanced mass transfer, mild conditions, energy efficiency

Application of Ionic Liquids as Catalysts and Reaction Media

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. mdpi.comfrontiersin.org They can act as both solvents and catalysts in a variety of chemical transformations.

In the context of carboxylic acid chemistry, ILs have been investigated for separation processes and as reaction media. nih.gov For example, sulfonic acid functionalized ionic liquids have been synthesized and used as catalysts for the esterification of fatty acids with bioethanol, demonstrating good reusability. mdpi.com The synthesis of various compounds, including nucleoside-based antiviral drugs, has been shown to be efficient in IL media, often with the advantage of easy product separation and catalyst recycling. mdpi.com The synthesis of dicationic ionic liquids and their application in biomass processing further highlights their versatility. nih.gov

Chemical Reactivity and Mechanistic Investigations

Transformations of the Carboxylic Acid Moiety

Esterification Reactions and Their Mechanisms

The conversion of 2-(Phenylsulfanyl)propanoic acid to its corresponding esters is a common transformation. chemguide.co.uk This is typically achieved through Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com

The reaction involves heating this compound with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in large excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com For smaller, more volatile esters, the product can be distilled off as it forms to prevent the reverse reaction. chemguide.co.uk

The mechanism of Fischer esterification proceeds through several key steps: masterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

Studies on the esterification of propanoic acid with various alcohols have shown that the reactivity of the alcohol decreases in the order of primary > secondary, due to steric hindrance. ceon.rsresearchgate.net The reaction rate and yield also increase with higher temperatures and a greater molar ratio of alcohol to acid. ceon.rsresearchgate.net For instance, the esterification of propanoic acid with 1-propanol (B7761284) can achieve a yield of 96.9% at 65°C with a 1:10:0.20 molar ratio of acid to alcohol to H₂SO₄ catalyst. ceon.rsresearchgate.net

Table 1: Typical Conditions for Fischer Esterification of this compound
AlcoholCatalystKey ConditionsProduct Example
EthanolConc. H₂SO₄Gentle heating, distill ester as it forms. chemguide.co.ukEthyl 2-(phenylsulfanyl)propanoate
1-PropanolH₂SO₄Acid/alcohol ratio of 1:10, 65°C. ceon.rsresearchgate.netPropyl 2-(phenylsulfanyl)propanoate
2-ButanolAcid CatalystReaction with a chiral alcohol like (+)-2-butanol would produce a mixture of diastereomeric esters. doubtnut.com(R/S)-sec-Butyl 2-(phenylsulfanyl)propanoate
1,2-PropanediolCs₂.₅H₀.₅PW₁₂O₄₀/K-10Solid acid catalyst, 180°C for diester formation. rsc.orgPropane-1,2-diyl bis(2-(phenylsulfanyl)propanoate)

Amidation and Peptide Coupling Analogues

The carboxylic acid moiety of this compound can be converted into an amide via reaction with an amine. This transformation is analogous to peptide bond formation in protein chemistry. scispace.com Direct reaction between the carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. bachem.com

The most common strategy involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure®. bachem.comresearchgate.net The process involves:

Activation: The coupling reagent reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

Coupling: This intermediate is susceptible to racemization. Additives like HOBt can react with the intermediate to form an active ester, which is more stable and less prone to racemization. bachem.com This activated species then readily reacts with the amino group of the incoming amine to form the stable amide bond and release the coupling agent byproduct (e.g., dicyclohexylurea). researchgate.net

Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU), are also highly effective. bachem.comresearchgate.net These reagents achieve high coupling rates with minimal side reactions, though they typically require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to proceed. bachem.com Recent developments have also explored the use of ynamide coupling reagents, which are particularly effective at suppressing racemization when using chiral α-substituted acids. chemrxiv.org

Table 2: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExample ReagentTypical Additive/BaseKey Features
CarbodiimidesEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, Oxyma Pure® bachem.comWidely used; byproduct is water-soluble.
Phosphonium SaltsPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DIPEA bachem.comHigh efficiency, low racemization. researchgate.net
Aminium/Uronium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA, Collidine bachem.comVery high reactivity, suitable for difficult couplings. bachem.com
Ynamides(Varies)Base Additive (e.g., for unprotected amino acids)Excellent at suppressing racemization for α-chiral acids. chemrxiv.org

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to the Primary Alcohol: The full reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation. youtube.com The reaction is typically carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the deprotonation of the acidic carboxylic proton, followed by the delivery of hydride ions (H⁻) from the AlH₄⁻ species to the carbonyl carbon. youtube.com The reaction initially forms an aldehyde intermediate, which is immediately reduced further to the alcohol. chemguide.co.uk An acidic workup is required at the end of the reaction to protonate the resulting alkoxide and yield the primary alcohol, 2-(phenylsulfanyl)propan-1-ol. youtube.com

More recently, catalyst systems based on earth-abundant metals have been developed. For example, a manganese(I) carbonyl complex, [MnBr(CO)₅], can catalyze the hydrosilylation of carboxylic acids using phenylsilane (B129415) (PhSiH₃) to produce the corresponding alcohols in high yields. nih.gov This method shows good functional group tolerance. nih.gov

Reduction to the Aldehyde: Stopping the reduction at the aldehyde stage is more challenging because aldehydes are more easily reduced than carboxylic acids. libretexts.org Direct reduction requires carefully controlled conditions and specialized reagents. One modern approach involves activating the carboxylic acid with a triflylpyridinium reagent. nih.gov The resulting acylpyridinium intermediate is then reduced using pinacolborane (HBpin). Theoretical studies show that the reduction of the acylpyridinium has a lower activation energy than the reduction of the product aldehyde, thus preventing overreduction. nih.gov Other methods include the conversion of the carboxylic acid to a more reactive derivative, such as a tertiary amide or an ester, which can then be reduced to the aldehyde under specific conditions. organic-chemistry.org

Table 3: Reduction of the Carboxylic Acid Moiety
Desired ProductReagent SystemSolventKey Features
Primary Alcohol (2-(Phenylsulfanyl)propan-1-ol)1. LiAlH₄ 2. H₃O⁺ workupAnhydrous Ether (e.g., THF)Powerful, non-selective reducing agent; reduces to alcohol. chemguide.co.ukyoutube.com
Primary Alcohol (2-(Phenylsulfanyl)propan-1-ol)PhSiH₃, cat. [MnBr(CO)₅]2-MTHFCatalytic, uses a stable silane (B1218182) reductant. nih.gov
Aldehyde (2-(Phenylsulfanyl)propanal)1. Triflylpyridinium 2. Pinacolborane (HBpin)Ambient TemperatureControlled reduction to the aldehyde; avoids overreduction. nih.gov
Aldehyde (2-(Phenylsulfanyl)propanal)(Via activated derivative, e.g., amide) Cp₂Zr(H)Cl(Varies)Reduction of an intermediate amide to the aldehyde. organic-chemistry.org

Reactions Involving the Thioether Linkage

The sulfur atom in the thioether linkage is susceptible to both oxidation and cleavage, providing pathways to sulfoxides, sulfones, and desulfurized products.

Selective Oxidation to Sulfoxides and Sulfones

The thioether group in this compound can be selectively oxidized to either the corresponding sulfoxide (B87167), 2-(phenylsulfinyl)propanoic acid, or further to the sulfone, 2-(phenylsulfonyl)propanoic acid. The outcome of the reaction depends on the choice of oxidant and the stoichiometry used. organic-chemistry.orgorganic-chemistry.org

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this transformation. The selectivity between the sulfoxide and sulfone can be controlled by the stoichiometry of H₂O₂ and the use of a catalyst. For instance, a LiNbMoO₆ catalyst allows for selective oxidation to either the sulfoxide or the sulfone by simply controlling the amount of H₂O₂. organic-chemistry.org Similarly, a recyclable silica-based tungstate (B81510) catalyst can be used with 30% H₂O₂ at room temperature to achieve good to excellent yields of both sulfoxides and sulfones. organic-chemistry.org Other catalytic systems, such as those using iron(III) chloride with periodic acid or ceric ammonium (B1175870) nitrate, can provide very fast and selective oxidation to the sulfoxide. organic-chemistry.org

A practical and mild method for switchable synthesis involves using N-fluorobenzenesulfonimide (NFSI) as the oxidant with water as the oxygen source. rsc.org The selectivity is controlled simply by varying the amount of NFSI used, without the need for any additives. rsc.org For sulfoxide synthesis, a catalyst-free oxidation with sodium hypochlorite (B82951) pentahydrate in aqueous acetonitrile (B52724) offers a green and selective method. organic-chemistry.org

Table 4: Selective Oxidation of the Thioether Linkage
ProductOxidant/Catalyst SystemConditionsSelectivity Control
SulfoxideH₂O₂ / Triflic Acid-Tolerates sensitive functional groups. organic-chemistry.org
Sulfoxide or Sulfone30% H₂O₂ / Silica-based TungstateRoom TemperatureControlled by H₂O₂ stoichiometry. organic-chemistry.org
Sulfoxide or SulfoneH₂O₂ / LiNbMoO₆-Controlled by H₂O₂ stoichiometry. organic-chemistry.org
Sulfoxide or SulfoneNFSI / H₂OAdditive-freeControlled by NFSI loading. rsc.org
SulfoxideNaOCl·5H₂OAqueous MeCNCatalyst-free, high selectivity for sulfoxide. organic-chemistry.org

Reductive Cleavage Strategies

The carbon-sulfur bonds of the thioether linkage can be cleaved under reductive conditions. The selectivity of which C-S bond breaks—the C(sp³)-S (alkyl-sulfur) or the C(sp²)-S (aryl-sulfur)—depends on the methodology employed.

Recent studies using electroreductive conditions have shown that aryl alkyl thioethers can serve as effective precursors for alkyl radicals. chemrxiv.org This method demonstrates complete selectivity for the cleavage of the C(sp³)–S bond upon single-electron transfer, which is orthogonal to the C(sp²)–S cleavage often observed in transition metal-catalyzed reactions. chemrxiv.org This process forms a carbon-centered radical on the propanoic acid backbone and a thiolate anion. The resulting radical can then participate in further reactions, such as C-H or C-C bond formation. chemrxiv.org

The nature of the C-S bond cleavage can also be influenced by factors such as temperature. Cryovoltammetric studies on an alkyl naphthyl thioether have shown that the reductive cleavage mechanism can be switched between alkyl-sulfur and aryl-sulfur bond cleavage by changing the temperature. nih.gov Other methods for C-S bond cleavage include the use of reducing metal systems, such as samarium in the presence of Cp₂TiCl₂, which can reductively cleave sulfur-sulfur bonds and can be adapted for C-S cleavage to generate thiolate anions for further synthesis. researchgate.net

Table 5: Strategies for Reductive Cleavage of the Thioether Linkage
MethodReagentsSelectivity/MechanismProducts
ElectroreductionGalvanostatic electrolysis (e.g., Sn cathode)Selective C(sp³)-S cleavage via radical anion. chemrxiv.orgPropanoic acid radical, Thiophenolate
Single Electron TransferElectrochemical analysisTemperature-switchable between C(alkyl)-S and C(aryl)-S cleavage. nih.govVaries with temperature
Metal Reductant SystemSamarium / Cp₂TiCl₂Generates thiolate anion species. researchgate.netThiophenolate and propanoic acid derivative

Reactivity at the Alpha-Carbon (Chiral Center)

The carbon atom alpha to the carboxyl group in this compound is a chiral center and a focal point for a range of chemical modifications. Its reactivity is influenced by the adjacent carboxylic acid and phenylsulfanyl groups.

The alpha-position of carboxylic acids can be selectively halogenated through the Hell-Volhard-Zelinsky (HVZ) reaction. This classic transformation involves the treatment of the carboxylic acid with a halogen, typically bromine (Br₂), in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction is initiated by the formation of an acyl bromide, which readily enolizes. The resulting enol then reacts with bromine to yield the α-bromo acyl bromide. Subsequent hydrolysis during workup regenerates the carboxylic acid, now halogenated at the alpha position.

Although direct experimental data for the alpha-halogenation of this compound is not prominent in the surveyed literature, the general applicability of the HVZ reaction to carboxylic acids possessing alpha-hydrogens strongly suggests that 2-bromo-2-(phenylsulfanyl)propanoic acid can be synthesized using this method.

The resulting α-halo carboxylic acids are highly versatile synthetic building blocks. The halogen atom at the alpha-position serves as an excellent leaving group in nucleophilic substitution reactions, opening pathways for the introduction of a wide array of functional groups. For example, reaction with ammonia (B1221849) can yield α-amino acids, while treatment with hydroxide (B78521) can produce α-hydroxy acids. nih.gov

The alpha-proton of this compound is acidic and can be removed by a strong base to generate a nucleophilic carbanion. To achieve this, it is often necessary to use two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), which first deprotonates the carboxylic acid and then the alpha-carbon to form a dianion. A more common strategy involves the initial conversion of the carboxylic acid to an ester, which simplifies the subsequent alpha-deprotonation.

The use of a bulky base such as LDA, typically at low temperatures (-78 °C), favors the formation of the kinetic enolate. nih.gov This enolate is a powerful nucleophile that can react with a variety of electrophiles.

Alkylation: The enolate can be alkylated via an SN2 reaction with an alkyl halide, forming a new carbon-carbon bond at the alpha-position. To minimize competing elimination reactions, primary alkyl halides are the preferred electrophiles. libretexts.org

Acylation: Reaction of the enolate with an acyl chloride or anhydride (B1165640) introduces an acyl group at the alpha-carbon, leading to the formation of a β-keto acid derivative.

While specific examples of the alkylation and acylation of the this compound carbanion are not extensively documented in the available literature, the fundamental principles of enolate chemistry are directly applicable.

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a synthetically important transformation. While this process typically requires high temperatures for simple carboxylic acids, the presence of neighboring functional groups can facilitate the reaction under milder conditions.

Modern synthetic methods, such as copper-catalyzed and photoredox-catalyzed reactions, have expanded the scope of decarboxylation. rsc.orgacs.orgnih.gov

Copper-catalyzed decarboxylative elimination reactions of aryl propionic acids have been shown to produce styrenes. rsc.orgacs.org These reactions are thought to proceed via deprotonation at the benzylic position, followed by a radical decarboxylation mechanism. It is plausible that this compound could undergo a similar transformation to yield a vinyl sulfide.

Photoredox catalysis also provides a powerful avenue for decarboxylation under mild conditions. nih.gov In this approach, a photocatalyst, upon light absorption, can initiate a single-electron transfer from the carboxylate. The resulting radical readily loses CO₂, and the newly formed radical can be trapped by various reagents. The feasibility of applying this method to this compound would hinge on its electrochemical properties and the specific catalytic system employed.

Detailed Reaction Mechanism Studies

A thorough understanding of the reaction mechanisms, including the identification of transition states and intermediates, is essential for optimizing the chemical transformations of this compound.

The elucidation of reaction mechanisms often involves a synergistic approach combining experimental and computational methods. e3s-conferences.orgdocumentsdelivered.com

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways. e3s-conferences.org These calculations can provide insights into the geometries and energies of reactants, products, transition states, and any intermediates involved in the reactions of this compound. For example, in a nucleophilic substitution at the sulfur atom, the structure of the trigonal bipyramidal transition state could be computationally modeled. Similarly, for an enolate alkylation, the geometry of the enolate and the transition state of the SN2 reaction could be investigated.

Spectroscopic techniques are indispensable for the experimental detection and characterization of reactive intermediates. For instance, transient absorption spectroscopy can be employed to observe short-lived radical species in photochemical reactions. For more stable intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy is a key characterization tool.

Although specific studies detailing the transition states and intermediates in reactions of this compound are not readily found in the surveyed literature, the general methodologies are well-established. For instance, computational studies on the decarboxylation of related aryl carboxylic acids have provided valuable mechanistic insights, suggesting that similar approaches would be highly informative for understanding the reactivity of this compound. rsc.org

Kinetic and Thermodynamic Aspects of Reactions

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and extent of chemical transformations involving this compound. While specific experimental data for this compound is limited in publicly available literature, we can infer its behavior based on the well-established principles of physical organic chemistry and data from structurally analogous compounds.

Kinetic Control vs. Thermodynamic Control

In many reactions, this compound may yield different products under different conditions, a phenomenon governed by kinetic and thermodynamic control. masterorganicchemistry.comyoutube.comkhanacademy.org

Kinetic Product: This product is formed faster, as it proceeds through a lower activation energy barrier. Reactions favoring the kinetic product are typically conducted at lower temperatures. khanacademy.org

For instance, in electrophilic aromatic substitution on the phenyl ring, the position of substitution could be influenced by these principles. The initial, faster reaction might occur at the most electronically accessible position, while at higher temperatures, rearrangement to a more stable, sterically favored product might be observed.

Thermodynamic Parameters

The key thermodynamic parameters that dictate the spontaneity and position of equilibrium for a reaction are the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The relationship is given by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction.

Illustrative Thermodynamic Data for a Hypothetical Esterification Reaction

To illustrate the concepts, the following table presents hypothetical thermodynamic data for the esterification of this compound with ethanol. The values are based on typical data for similar reactions.

ParameterHypothetical ValueImplication
ΔH° (Enthalpy Change) -5.0 kJ/molThe reaction is slightly exothermic, releasing a small amount of heat.
ΔS° (Entropy Change) -15 J/(mol·K)The reaction leads to a decrease in disorder, as two molecules combine to form one larger molecule and a smaller one (water).
ΔG° (Gibbs Free Energy Change) -0.55 kJ/mol at 298 KThe reaction is spontaneous under standard conditions, but the small negative value suggests the equilibrium will not heavily favor the products.

This table is for illustrative purposes only. Actual experimental values may differ.

Structure-Reactivity Relationships Governing Chemical Transformations

The reactivity of this compound is intrinsically linked to its molecular structure. The electronic and steric effects of the phenyl, sulfanyl, and propanoic acid moieties all play a crucial role.

The Influence of the Phenylsulfanyl Group

The phenylsulfanyl group (-SPh) is a key determinant of the molecule's reactivity. The sulfur atom possesses lone pairs of electrons that can be donated into the phenyl ring through resonance, activating it towards electrophilic substitution. However, sulfur is also more electronegative than carbon, leading to an inductive electron-withdrawing effect. The interplay of these opposing effects influences the regioselectivity of reactions on the aromatic ring. Generally, the resonance effect dominates, directing incoming electrophiles to the ortho and para positions.

The Propanoic Acid Moiety

The propanoic acid group is a deactivating group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. This effect would counteract the activating effect of the sulfur atom to some extent. The carboxylic acid can undergo typical reactions such as esterification, amide formation, and reduction. The presence of the sulfur atom at the alpha-position can influence the acidity of the carboxylic proton and the reactivity of the alpha-carbon.

Structure-Activity Relationship (SAR) in Aryl Propionic Acids

Studies on various aryl propionic acid derivatives have established clear structure-activity relationships, particularly in the context of their biological activity, which often correlates with their chemical reactivity. For instance, modifications to the substituents on the aryl ring can significantly alter the compound's properties. orientjchem.orgresearchgate.net While these studies often focus on pharmacological outcomes, the underlying principles of how structural changes affect molecular interactions are directly relevant to chemical reactivity. nih.gov

Comparative Reactivity with Other Thiol-Containing Molecules

The reactivity of the sulfur atom in this compound can be compared to other thiol-containing molecules. Thiols are known to be good nucleophiles and can participate in various reactions, including oxidation to sulfoxides and sulfones, and alkylation. The reactivity of the sulfur in a thioether like this compound is generally lower than that of a free thiol. Comparative studies on the reactivity of different thiol surrogates have shown that the local chemical environment significantly influences the nucleophilicity of the sulfur atom. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods can determine the most stable three-dimensional arrangement of atoms and predict their vibrational behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would yield the most stable conformation of 2-(Phenylsulfanyl)propanoic acid. In this optimized structure, the key bond lengths and angles can be predicted. For instance, the C-S bond is expected to be around 1.78 Å, and the C=O bond of the carboxylic acid approximately 1.22 Å.

Vibrational frequency calculations based on the optimized geometry can predict the infrared spectrum of the molecule. This is invaluable for interpreting experimental spectroscopic data. The characteristic vibrational modes of this compound would include the C=O stretching of the carboxylic acid, the C-S stretching of the thioether linkage, and various aromatic C-H and C-C vibrations.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound using DFT (B3LYP/6-311++G(d,p))

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch~3500
Phenyl RingAromatic C-H stretch~3100-3000
Propanoic AcidAliphatic C-H stretch~2980-2900
Carboxylic AcidC=O stretch~1750
Phenyl RingAromatic C=C stretch~1600-1450
Carboxylic AcidC-O stretch~1300
PhenylsulfanylC-S stretch~700

Note: These are representative values based on DFT calculations of similar compounds and are intended for illustrative purposes.

For even greater accuracy in determining the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise calculations of energies and electronic properties. Such high-level calculations can be used to benchmark the results obtained from DFT.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO of this compound is expected to be primarily localized on the electron-rich phenylsulfanyl group, particularly the sulfur atom and the phenyl ring. Conversely, the LUMO is likely to be centered on the electron-deficient carboxylic acid moiety, specifically the π* orbital of the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions and chemical reactions. For this compound, the HOMO-LUMO gap is anticipated to be in a range that indicates moderate reactivity.

Table 2: Estimated Frontier Molecular Orbital Energies and Properties of this compound

ParameterEstimated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.0

Note: These values are estimations based on theoretical calculations of analogous molecules.

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbonyl carbon of the carboxylic acid. The Fukui function for electrophilic attack (f-) would be concentrated on the sulfur atom and specific carbons of the phenyl ring.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, the most negative potential (typically colored red) would be located around the oxygen atoms of the carboxylic acid group, indicating their high electron density and susceptibility to electrophilic attack. The most positive potential (typically colored blue) would be associated with the acidic hydrogen of the carboxyl group, highlighting its propensity to be donated as a proton. The phenyl ring would exhibit a region of intermediate negative potential due to its π-electron cloud.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule, offering insights into chemical bonding, orbital interactions, and delocalization effects. uni-muenchen.dewikipedia.org This analysis transforms the complex many-electron wavefunction into a localized, intuitive picture of chemical bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.dewikipedia.org The NBO method identifies the "natural" atomic orbitals, hybrid orbitals, and bond orbitals that best describe the electron density. wikipedia.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which quantify the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory and provides a measure of the strength of the delocalization. uni-muenchen.dewisc.edu Interactions with an E(2) value above a certain threshold (typically 0.5 kcal/mol) are considered significant. uni-muenchen.de

In the context of this compound, NBO analysis can elucidate the nature of the various bonds within the molecule, such as the C-S, C-C, and C=O bonds. The analysis reveals the hybridization of the atomic orbitals involved in these bonds and the polarization of the bonds due to differences in electronegativity. For instance, a typical sigma bond (σ) between two atoms A and B is described as a combination of two natural hybrid orbitals (NHOs), hA and hB, with coefficients cA and cB that indicate the bond's polarity. wikipedia.org

The occupancies of the NBOs provide information about the electron distribution. Ideally, a Lewis-type NBO has an occupancy of 2.000 electrons. wikipedia.org Deviations from this value, specifically occupancies of valence antibonding NBOs (non-Lewis orbitals), signify departures from an idealized localized Lewis structure and indicate the presence of electron delocalization. wikipedia.org

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, including optical data storage and image processing. nih.gov Organic molecules, in particular, have garnered significant interest for their potential NLO properties due to their fast response times and high molecular plasticity. nih.gov A key feature of organic NLO materials is the presence of a delocalized π-electron system, often involving electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated linker. nih.gov This D-π-A structure facilitates intramolecular charge transfer (ICT), which is fundamental to the NLO response. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. nih.gov These calculations can determine key parameters such as the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ), which quantify the NLO response. nih.govresearchgate.net A high value of the total first hyperpolarizability (β_total) is indicative of a strong second-order NLO response. nih.gov

For this compound, theoretical studies can predict its potential as an NLO material. The molecule contains a phenyl ring (a π-system) and a sulfur atom which can act as part of a donor-acceptor system. The carboxylic acid group can also influence the electronic properties. Computational analysis would involve optimizing the molecular geometry and then calculating the NLO parameters.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the NLO properties. A small HOMO-LUMO energy gap is often associated with a larger NLO response, as it indicates easier electronic transitions. nih.gov The spatial distribution of these orbitals reveals the nature of the electronic transitions and the extent of intramolecular charge transfer.

The predicted NLO properties of this compound can be compared with those of known NLO materials, such as urea, to gauge its potential for practical applications. researchgate.net These theoretical predictions can guide the experimental synthesis and characterization of new NLO materials based on the this compound scaffold.

Reaction Pathway Modeling and Transition State Characterization

One common synthetic route to thiocarboxylic acids involves the reaction of an acid chloride with a source of hydrosulfide (B80085), such as potassium hydrosulfide (KSH). wikipedia.org For this compound, a plausible synthesis could involve the reaction of 2-chloropropanoyl chloride with thiophenol in the presence of a base. Alternatively, derivatives of 2-(phenyl)propanoic acid can be synthesized through various multi-step procedures. nih.gov For instance, the synthesis of 2-(4-methylphenyl)propionic acid has been reported starting from 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate. nih.gov The synthesis of 2-(4-(bromomethyl)phenyl)propionic acid has also been described. nih.gov

Reaction pathway modeling typically employs methods like Density Functional Theory (DFT) to calculate the potential energy surface of the reaction. The process involves locating the minimum energy structures of the reactants, products, and any intermediates. Transition state searches are then performed to find the saddle points on the potential energy surface that connect these minima. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

For example, in a nucleophilic substitution reaction, the model would show the approach of the nucleophile, the elongation of the bond to the leaving group, and the eventual formation of the new bond. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate.

Computational studies can also explore alternative reaction pathways. For instance, in the synthesis of related propanoic acid derivatives, different catalysts or reaction conditions can be modeled to predict their effect on the reaction yield and selectivity. mdpi.com The use of superacids like triflic acid (TfOH) has been shown to facilitate certain reactions by creating highly reactive electrophilic species. mdpi.comnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and to determine their relative energies. nih.gov For this compound, the key rotatable bonds are around the chiral center, the C-S bond, and the C-C bond of the propanoic acid moiety.

Computational methods, such as quantum mechanical calculations (e.g., CNDO/2) and more modern DFT methods, can be used to perform conformational analysis. nih.gov These calculations can generate a potential energy surface by systematically rotating the dihedral angles of the molecule and calculating the energy at each point. The minima on this surface correspond to the stable conformers. For example, a study on α-phenylpropionic acids found a relationship between the dihedral angle of the propionic acid residue and anti-inflammatory activity. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. nih.gov In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. arxiv.org This allows for the exploration of the conformational space of the molecule at a given temperature and in a specific environment (e.g., in a solvent). MD simulations can reveal the accessible conformations, the transitions between them, and the timescale of these motions. nih.gov

For this compound, an MD simulation could be used to study its conformational preferences in an aqueous solution. This would provide insights into how the molecule might interact with biological targets, such as enzymes or receptors. The simulation can also be used to calculate various properties, such as average structural parameters and the flexibility of different parts of the molecule. Advanced techniques like cosolvent MD simulations can even be used to identify potential binding sites on a protein target. nih.gov

The combination of conformational analysis and molecular dynamics simulations provides a comprehensive understanding of the structural and dynamic properties of this compound, which is essential for rationalizing its chemical reactivity and biological activity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The potential for 2-(Phenylsulfanyl)propanoic acid to serve as a versatile building block in organic synthesis is theoretically plausible. However, specific examples of its application as a precursor to chiral sulfur-containing ligands and auxiliaries or as an intermediate in the synthesis of complex organic scaffolds and heterocycles are not readily found in the current body of scientific literature.

Chiral sulfur-containing ligands and auxiliaries are of significant importance in asymmetric synthesis, enabling the stereoselective formation of chemical bonds. While numerous sulfur-containing molecules are employed for this purpose, the specific use of This compound as a starting material for the synthesis of such chiral entities is not detailed in the reviewed literature. The synthesis of chiral sulfinyl compounds, a related class of molecules, often involves different synthetic precursors and strategies. nih.govnih.gov

Sulfur-containing heterocycles are a prominent class of compounds in medicinal chemistry and materials science. nih.gov The synthesis of such scaffolds often involves the cyclization of precursors containing both sulfur and other reactive functional groups. Although This compound possesses both a carboxylic acid and a thioether, which could theoretically participate in cyclization reactions to form sulfur-containing heterocycles, specific examples of its use in the construction of complex organic scaffolds or heterocycles are not described in the available research.

Applications in Polymer Chemistry

The application of functionalized molecules in polymer chemistry for the development of specialty polymers with tailored properties is a field of intensive research. However, the role of This compound in this domain appears to be unexplored in the public literature.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for producing polymers with controlled molecular weights and narrow distributions. This method relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. While structurally related compounds are known RAFT agents, there is no direct evidence in the reviewed literature to suggest that This compound itself is employed as a CTA in RAFT polymerization.

The incorporation of functional monomers into polymer chains is a key strategy for designing materials with specific chemical or physical properties. The carboxylic acid and phenylsulfanyl moieties of This compound could potentially impart unique characteristics to a polymer. However, its use as a functional monomer in the synthesis of specialty polymers is not documented in the available scientific reports.

Development of Catalytic Systems and Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a fundamental pillar of modern synthesis. While sulfur-containing compounds have been investigated as organocatalysts, there is no specific information available that details the development or application of catalytic systems based on This compound .

Ligand Design for Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov While research on this compound as a ligand is still nascent, its structure presents compelling features for coordination with transition metals. The sulfur atom, with its available lone pairs, can act as a soft donor for various metal centers, while the carboxylate group can provide a hard anionic binding site. This dual-coordination capability could lead to the formation of stable and well-defined metal complexes.

The chirality inherent to this compound is crucial for inducing enantioselectivity in metal-catalyzed reactions. By coordinating to a metal, the chiral environment of the ligand can influence the spatial arrangement of reactants in the transition state, favoring the formation of one enantiomer over the other. Analogous chiral thioether and carboxylic acid ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenations, allylic alkylations, and hydrosilylations. nih.govnih.gov The modular nature of this compound allows for the potential synthesis of a library of related ligands with varying steric and electronic properties by modifying the phenyl ring or the alkyl backbone, offering a tunable platform for catalyst optimization.

Table 1: Potential Asymmetric Reactions for Ligands Derived from this compound

Reaction Type Metal Catalyst Potential Role of Ligand
Asymmetric Hydrogenation Rhodium, Ruthenium Control of enantioselectivity
Asymmetric Allylic Alkylation Palladium Influence stereochemical outcome
Asymmetric Hydrosilylation Rhodium, Platinum Induction of chirality in the product
Asymmetric Michael Addition Copper, Nickel Creation of chiral carbon-carbon bonds

Brønsted Acid Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. mdpi.com Chiral Brønsted acids, in particular, have gained prominence for their ability to catalyze a wide range of enantioselective reactions. This compound, being a chiral carboxylic acid, falls into this category of potential organocatalysts.

The acidic proton of the carboxylic acid group can activate electrophiles by protonation, making them more susceptible to nucleophilic attack. The chiral scaffold of the molecule can then direct the approach of the nucleophile, leading to an enantioselective transformation. While specific applications of this compound as a Brønsted acid organocatalyst have not been extensively reported, its structural similarity to other successful chiral carboxylic acid catalysts suggests its potential in reactions such as asymmetric Mannich reactions, Michael additions, and Diels-Alder reactions. The interplay between the acidic site and the chiral environment is key to achieving high levels of stereocontrol.

Synthesis of Specialized Derivatives for Non-Biological Research

The true potential of this compound lies in its capacity to be chemically modified into a variety of specialized derivatives for targeted research applications.

Analogues for Mechanistic Chemical Biology Studies (Excluding Clinical)

Understanding the intricate mechanisms of biological processes at a molecular level often requires the use of specifically designed chemical probes. The synthesis of analogues of this compound can provide valuable tools for such mechanistic studies in chemical biology. For instance, the synthesis of derivatives of the related compound, 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid, highlights synthetic strategies that could be adapted. nih.gov These strategies often involve coupling reactions to modify the phenyl ring or esterification and amidation of the carboxylic acid.

By incorporating reporter groups such as fluorescent tags or photo-crosslinkers into the structure of this compound, researchers can create molecular probes to study protein-ligand interactions, enzyme kinetics, or cellular uptake without a direct clinical goal. The synthesis of a nitrated analogue, 2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid, demonstrates that the aromatic ring can be functionalized, opening avenues for further derivatization. nih.gov These non-clinical mechanistic studies are fundamental to advancing our understanding of complex biological systems.

Functionalized Derivatives for Advanced Material Development (e.g., Sensors, Optoelectronics)

The unique combination of a sulfur-containing aromatic system and a carboxylic acid makes this compound an interesting candidate for the development of advanced materials. The phenylthio group can be exploited for its electronic properties and its ability to interact with metal surfaces, while the carboxylic acid provides a handle for anchoring the molecule to substrates or for self-assembly processes.

While direct research is limited, the principles of materials design suggest that functionalized derivatives of this compound could find applications in:

Sensors: By modifying the phenyl ring with specific recognition elements, derivatives could be designed to selectively bind to analytes of interest. The resulting change in the electronic environment of the molecule could be detected through spectroscopic or electrochemical methods.

Optoelectronics: The incorporation of chromophoric or electroactive moieties into the structure of this compound could lead to materials with interesting photophysical or electronic properties. Theoretical studies on related phenylpyrrole-based materials suggest that tuning the electronic structure can significantly impact properties relevant to optoelectronic devices like solar cells. rsc.org The carboxylic acid group could facilitate the formation of thin films or the integration of these molecules into larger device architectures.

Future Research Directions and Emerging Methodologies

Exploration of Unconventional Synthetic Routes and Catalysis

The synthesis of 2-(phenylsulfanyl)propanoic acid and its derivatives is an area ripe for the application of modern catalytic strategies. Traditional methods are being challenged by novel approaches that offer greater efficiency, selectivity, and access to complex molecular architectures.

Research into the synthesis of related arylpropionic acid derivatives has highlighted the necessity for specialized catalysts. For instance, the synthesis of potential antileukotrienic agents derived from a similar scaffold required the use of specific heterogeneous copper catalysts to overcome the low reactivity of certain aryl bromides in coupling reactions. nih.gov This points to a future direction where catalyst screening and development will be crucial for constructing complex this compound analogues.

Furthermore, photoredox and dual catalytic systems represent a significant frontier. The use of a photoredox/cobalt dual catalytic system has been demonstrated for the decarboxylative elimination of 2-phenylpropionic acid to its corresponding olefin, showcasing a mild and efficient transformation. unl.edu Applying such light-mediated, radical-based strategies to the synthesis or modification of this compound could unlock new reaction pathways.

Superacid catalysis is another unconventional route holding promise. The hydroarylation of furan-containing propenoic acids has been successfully achieved using strong Brønsted acids like trifluoromethanesulfonic acid (TfOH), where the acid promotes the formation of highly reactive electrophilic species. mdpi.comnih.gov Exploring such superelectrophilic activation could provide direct routes to novel derivatives of this compound that are inaccessible through traditional Friedel-Crafts conditions.

A summary of these emerging synthetic approaches is presented below.

Catalytic System/MethodApplication/PotentialKey AdvantageReference
Heterogeneous Copper CatalysisSynthesis of complex derivatives from low-reactivity precursors.Overcomes poor reactivity in coupling reactions. nih.gov
Photoredox/Cobalt Dual CatalysisDecarboxylative functionalization.Mild reaction conditions, use of visible light. unl.edu
Superacid Catalysis (e.g., TfOH)Hydroarylation and superelectrophilic activation.Access to novel structures via highly reactive intermediates. mdpi.comnih.gov
Dimethyl Carbonate (DMC)C-methylation of arylacetonitrile precursors.General and efficient method for 2-arylpropionic acid core. orgsyn.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. pharmtech.com The integration of this compound synthesis into flow chemistry platforms is a logical next step for its production. Flow processes minimize the accumulation of potentially energetic intermediates and allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can significantly reduce byproduct formation. pharmtech.com

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Optimizing chemical reactions requires a deep understanding of their kinetics, mechanisms, and the behavior of transient intermediates. Advanced spectroscopic techniques are increasingly being deployed for real-time, in-situ monitoring of chemical processes. While traditional methods like GC and NMR are used for final product analysis orgsyn.orgnih.gov, future research will focus on implementing process analytical technology (PAT) for the synthesis of this compound.

Spectroscopic probes such as Raman and Fourier-transform infrared (FTIR) spectroscopy, coupled with fiber-optic probes, can be directly inserted into a reaction vessel or flow reactor. These techniques provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction endpoints and the identification of process deviations. The application of these in-situ monitoring tools would enable rapid optimization of reaction conditions, leading to improved yield, purity, and process robustness for the synthesis of this compound.

Deeper Theoretical Insights into Complex Reactivity and Intermolecular Interactions

Computational chemistry provides powerful tools for understanding molecular structure and reactivity. For this compound, theoretical studies can offer profound insights into its conformational preferences, electronic properties, and non-covalent interactions, which govern its physical properties and behavior in various environments.

A crystallographic study of a closely related analogue, 2-methyl-2-(4-nitrophenylsulfanyl)propanoic acid, revealed that molecules are linked into centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between the carboxylic acid moieties. nih.govnih.gov These dimers are further connected into chains by weaker C-H···O interactions. nih.gov It is highly probable that this compound exhibits similar self-assembly behavior.

Computational methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) can be used to model these interactions precisely. mdpi.com Such studies can quantify the energetic contributions of hydrogen bonding and dispersion forces to the stability of dimers and larger aggregates. mdpi.com Furthermore, theoretical calculations can predict spectroscopic signatures and physicochemical properties. Predicted Collision Cross Section (CCS) values, for instance, provide information about the molecule's shape and size in the gas phase, which is relevant for mass spectrometry analysis. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts. uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]+183.04743137.1
[M+Na]+205.02937143.9
[M-H]-181.03287139.6
[M+NH4]+200.07397156.7
[M+K]+221.00331141.4

Sustainable Synthesis and Circular Economy Approaches for Production

The principles of green chemistry and the circular economy are increasingly influencing the production of fine chemicals. Future research on this compound will likely focus on developing more sustainable synthetic routes that minimize waste, avoid toxic reagents, and utilize renewable feedstocks.

One promising avenue is the development of organocatalytic processes that avoid the use of expensive and often toxic heavy metals. fau.eu For example, organoautocatalysis, where a product of the reaction itself acts as the catalyst, represents a highly efficient and sustainable strategy. fau.eu

From a circular economy perspective, the focus is on utilizing waste streams or renewable biomass as starting materials. nih.gov Platform chemicals derived from biomass are key to this approach. mdpi.com For instance, propionic acid can be produced sustainably through the microbial fermentation of levulinic acid, which itself can be derived from lignocellulosic waste. nih.gov Future synthetic strategies could envision starting from bio-derived propionic acid and thiophenol (potentially from lignin (B12514952) valorization pathways) to construct the this compound backbone, thereby significantly improving the environmental footprint of its production. This "waste to wealth" approach is central to establishing a sustainable circular bioeconomy. nih.gov

Design of Novel Architectures for Non-Conventional Applications

While many arylpropionic acids are known for their anti-inflammatory properties orientjchem.orghumanjournals.com, the unique structural features of this compound and its derivatives open doors to non-conventional applications, particularly in materials science and medicinal chemistry.

In medicinal chemistry, derivatives have been designed as potential antileukotrienic agents nih.gov and as dual-function molecules combining cyclooxygenase (COX) inhibition with antibacterial activity. nih.gov The design of such hybrid drugs is an emerging strategy to address complex diseases and combat antimicrobial resistance.

In materials science, the carboxylic acid and thioether functionalities can be exploited to create advanced functional materials. A notable example is the use of a related compound, 2-[(dodecylsulfanyl)carbonothioylsulfanyl]propanoic acid, as a chain transfer agent (CTA) for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net The carboxylic acid group allows this molecule to be anchored onto the surface of nanoparticles. Subsequent RAFT polymerization from this anchored CTA yields polymer chains grown directly from the nanoparticle surface, creating hybrid nanocomposites with tailored properties. researchgate.net This methodology could be directly adapted using this compound to create novel polymer-grafted materials and surfaces for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(phenylsulfanyl)propanoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling phenylthiol derivatives with propanoic acid precursors under controlled conditions. Protecting groups (e.g., tert-butyl esters) are used to preserve stereochemical integrity during sulfanyl group introduction . Post-reaction purification via reverse-phase HPLC or recrystallization ensures ≥95% purity. Reaction monitoring with LC-MS or 1^1H NMR is critical to track intermediates .

Q. How can researchers confirm the structural identity of this compound and its derivatives?

  • Methodological Answer : Combine spectroscopic techniques:

  • X-ray crystallography resolves absolute configuration (e.g., using SHELX software for structure refinement) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]+^+ = 211.05 vs. observed 211.06) .
  • FT-IR identifies functional groups (e.g., S-H stretch at 2550 cm1^{-1}, C=O at 1700 cm1^{-1}) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Use LC-MS/MS with a C18 column and negative ionization mode. Calibrate with isotopically labeled internal standards (e.g., 13^{13}C-propanoic acid) to mitigate matrix effects. Detection limits of 0.1 ng/mL are achievable with optimized gradients .

Advanced Research Questions

Q. How does the phenylsulfanyl moiety influence binding to biological targets like cyclooxygenase (COX) or neprilysin?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to model interactions. The sulfur atom enhances hydrophobic binding to COX-2’s active site, while the phenyl group stabilizes π-π stacking with Tyr385 . For neprilysin inhibition, competitive enzyme assays (IC50_{50} measurements) using fluorogenic substrates (e.g., Mca-RPPGFSAFK-Dnp) quantify potency .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?

  • Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. inactive results) may arise from assay conditions. Standardize protocols:

  • Use primary cell lines (e.g., RAW 264.7 macrophages) with LPS-induced TNF-α suppression as a benchmark .
  • Validate purity (>99%) via orthogonal methods (e.g., 19^{19}F NMR for fluorinated analogs) to exclude confounding impurities .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced metabolic stability?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to reduce oxidative metabolism. Assess stability in human liver microsomes (HLMs) with NADPH cofactors. Fluorine substitution at C2 (as in 2-fluoro analogs) prolongs half-life by blocking CYP450-mediated oxidation .

Q. What advanced techniques characterize degradation products under stressed conditions?

  • Methodological Answer : Subject the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic stress. Identify degradants using:

  • UPLC-QTOF-MS for accurate mass determination.
  • Isotopic labeling to trace sulfur oxidation pathways (e.g., sulfoxide/sulfone formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.